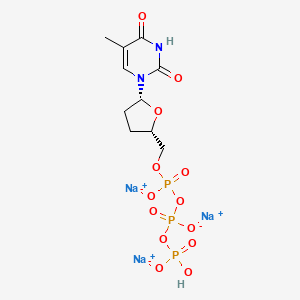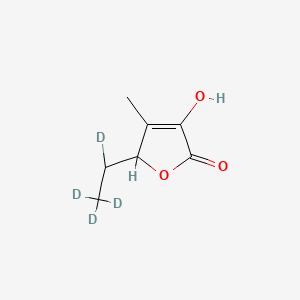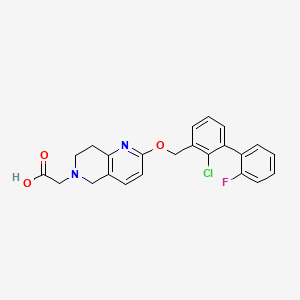
PD-1/PD-L1-IN-39
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PD-1/PD-L1-IN-39 is a small-molecule inhibitor targeting the programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This compound is part of a class of immune checkpoint inhibitors that have shown significant promise in cancer immunotherapy by blocking the interaction between PD-1 and PD-L1, thereby enhancing the body’s immune response against tumor cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-39 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route often starts with the preparation of biphenyl derivatives, followed by various functional group modifications to achieve the desired structure. Common reagents used in these reactions include palladium catalysts for coupling reactions, and conditions such as reflux in organic solvents .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring high yield and purity. This often requires optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
PD-1/PD-L1-IN-39 undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
PD-1/PD-L1-IN-39 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interaction between small molecules and immune checkpoint proteins.
Biology: Investigated for its role in modulating immune responses in various biological systems.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, showing promise in preclinical and clinical studies.
作用機序
PD-1/PD-L1-IN-39 exerts its effects by binding to the PD-1 or PD-L1 proteins, thereby blocking their interaction. This inhibition prevents the transmission of inhibitory signals to T cells, allowing them to remain active and attack tumor cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathways affected include the downstream signaling cascades that regulate T cell activation and immune response .
類似化合物との比較
PD-1/PD-L1-IN-39 is unique compared to other similar compounds due to its specific binding affinity and pharmacokinetic properties. Similar compounds include:
BMS-1001: Another small-molecule inhibitor with a different binding profile.
Incyte-001: Known for its high potency but higher cytotoxicity.
Incyte-011: Exhibits good binding activity and lower cytotoxicity.
This compound stands out due to its balanced efficacy and safety profile, making it a promising candidate for further development in cancer immunotherapy .
特性
分子式 |
C23H20ClFN2O3 |
|---|---|
分子量 |
426.9 g/mol |
IUPAC名 |
2-[2-[[2-chloro-3-(2-fluorophenyl)phenyl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]acetic acid |
InChI |
InChI=1S/C23H20ClFN2O3/c24-23-16(4-3-6-18(23)17-5-1-2-7-19(17)25)14-30-21-9-8-15-12-27(13-22(28)29)11-10-20(15)26-21/h1-9H,10-14H2,(H,28,29) |
InChIキー |
YAHBFTAUXKIAHZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1N=C(C=C2)OCC3=C(C(=CC=C3)C4=CC=CC=C4F)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


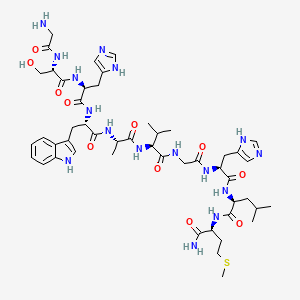
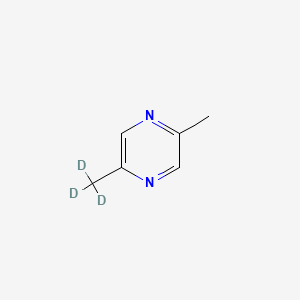
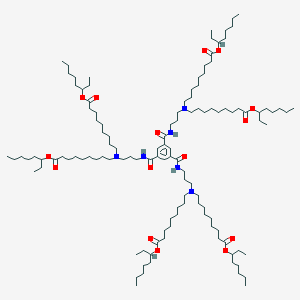
![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
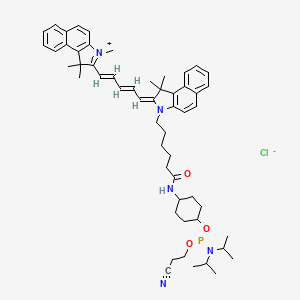
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)
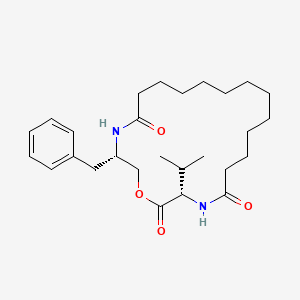
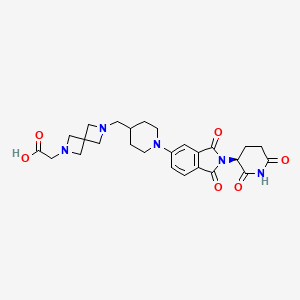
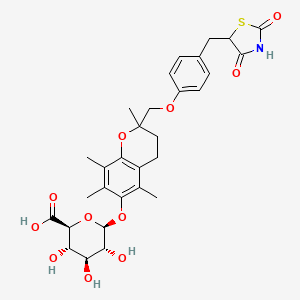
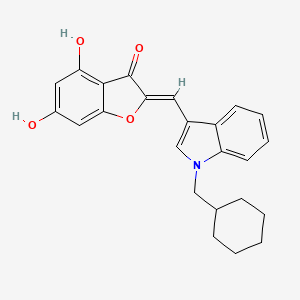
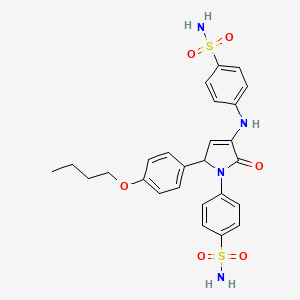
![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
